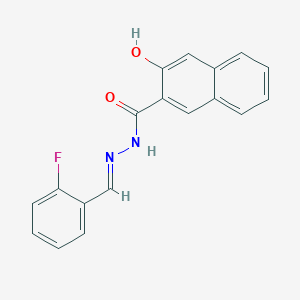![molecular formula C12H10F6O3 B5579476 5-methyl-2-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl acetate](/img/structure/B5579476.png)
5-methyl-2-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 5-methyl-2-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl acetate often involves multi-step processes that can include the Claisen condensation and other reactions tailored to introduce the trifluoromethyl groups. For instance, methyl 2-methoxytetrafluoropropionate has been used as a synthetic equivalent in the synthesis of complex fluorinated compounds through Claisen condensation, demonstrating the type of synthetic strategy that might be applicable (Irgashev et al., 2009).
Molecular Structure Analysis
The molecular structure of compounds containing trifluoromethyl groups and phenyl acetate structures has been extensively characterized using techniques such as NMR, IR, MS spectroscopy, and X-ray crystallography. For example, the structural characterization of (E)-methyl 2-(methoxyimino)-2-(2-((3-(6-(trifluoromethyl)pyridin-3-yl) phenoxy) methyl) phenyl) acetate was performed, revealing detailed information about its molecular geometry and interactions (Mao et al., 2015).
Chemical Reactions and Properties
The chemical reactivity of such compounds often involves reactions at the trifluoromethyl or acetate groups. These functionalities can participate in various chemical transformations, contributing to the compound's versatility in synthetic applications. The reactions and properties of related compounds, such as vinyl acetate and vinyl trifluoroacetate with cationic diimine Pd(II) and Ni(II) alkyl complexes, highlight the complex chemical behavior these molecules can exhibit (Williams et al., 2005).
Scientific Research Applications
Metabolism and Biotransformation
Research on compounds like triflubazam, a 1,5-benzodiazepine with the chemical structure 1-methyl-5-phenyl-7-trifluoromethyl-1H-1,5-benzodiazepin-2,4-[3H,5H]-dione, highlights the human body's ability to metabolize and transform chemicals through processes like N-demethylation, aromatic hydroxylation, aromatic O-methylation, and dihydrodiol formation. These findings indicate extensive metabolic pathways that similar compounds might undergo in the human body, providing insights into their pharmacokinetics and potential effects (Alton et al., 1975).
Toxicity Evaluation
Studies on related compounds, such as 5-amino-2-(trifluoromethyl)pyridine, reveal the importance of understanding the toxicological profiles of chemical entities. A reported case of inhalation exposure to 5-amino-2-(trifluoromethyl)pyridine resulted in symptoms like dizziness, fatigue, and acute toxic effects, highlighting the potential health risks associated with chemical exposure and the need for caution in industrial settings (Tao et al., 2022).
Environmental Exposure and Human Health
Investigations into di(2-ethylhexyl)phthalate (DEHP) exposure among nursery school children, their parents, and teachers demonstrate the pervasive nature of certain chemicals in the environment and their potential impact on human health. These studies suggest that children might be more susceptible to the effects of chemical exposure due to higher internal concentrations of metabolites compared to adults, emphasizing the need for understanding environmental contaminants and their health implications (Koch et al., 2004).
Safety and Hazards
Future Directions
The future directions for research on a specific compound would depend on its biological activity, potential applications, and any challenges associated with its synthesis or use. Trifluoromethylated compounds are an active area of research due to their unique properties and potential applications in medicinal chemistry .
properties
IUPAC Name |
[2-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-5-methylphenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F6O3/c1-6-3-4-8(9(5-6)21-7(2)19)10(20,11(13,14)15)12(16,17)18/h3-5,20H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYRLBHKAPZWQRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C(F)(F)F)(C(F)(F)F)O)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)-5-methylphenyl acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2-chlorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5579406.png)

![5-(2-chlorophenyl)-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-2-furamide](/img/structure/B5579419.png)

![N,5-dimethyl-N-{[3-(2-thienyl)-1H-pyrazol-5-yl]methyl}pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5579440.png)

![11-(3-pyridinyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5579474.png)
![2-{1-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5579475.png)
![N-[4-(diethylamino)phenyl]-4-nitrobenzamide](/img/structure/B5579484.png)
![3-[5-(2,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5579485.png)

![N-cyclopentyl-3-({[(2-methyl-1,3-thiazol-4-yl)methyl]amino}sulfonyl)benzamide](/img/structure/B5579500.png)
![N-{3-[(1S*,5R*)-3-(4-fluorobenzyl)-3,6-diazabicyclo[3.2.2]non-6-yl]-3-oxopropyl}methanesulfonamide](/img/structure/B5579506.png)